8(R)-hydroxy-9(R)-Hexahydrocannabinol

Forensic Toxicology Cannabinoid Metabolism Urinalysis

Achieve forensic confidence with 8(R)-hydroxy-9(R)-HHC, the primary urinary biomarker of hexahydrocannabinol (HHC) consumption. This epimer-specific reference standard (≥98% purity) ensures accurate LC-MS/MS quantification where generic HHC or 11-hydroxy metabolite standards fail due to differential ionization and matrix effects. Validated as the most abundant urinary metabolite (>60,000 ng excreted within 6 h), it provides superior sensitivity for toxicology, clinical pharmacology, and metabolite profiling. Supplied for research and forensic use, supported by certified purity documentation.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
Cat. No. B10828885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8(R)-hydroxy-9(R)-Hexahydrocannabinol
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3CC(C(CC3C(OC2=C1)(C)C)O)C)O
InChIInChI=1S/C21H32O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h10-11,13,15-17,22-23H,5-9,12H2,1-4H3/t13-,15-,16-,17-/m1/s1
InChIKeyCIVSDEYXXUHBPV-MWQQHZPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8(R)-hydroxy-9(R)-Hexahydrocannabinol: Analytical Reference Standard and HHC Metabolite for Forensic and Pharmacokinetic Research


8(R)-hydroxy-9(R)-Hexahydrocannabinol (8-OH-9(R)-HHC; CAS 42793-11-3) is a monohydroxylated metabolite of the semi-synthetic cannabinoid hexahydrocannabinol (HHC) [1]. It is formed via cytochrome P450-mediated hydroxylation at the C8 position and serves as an active primary metabolite in both animals and humans [2]. Structurally similar to known phytocannabinoids, this compound is supplied as an analytical reference standard (≥98% purity) intended for research and forensic applications . Its role as a key urinary biomarker for HHC consumption and its distinct analytical behavior in LC-MS/MS assays distinguish it from the parent HHC epimers and the major 11-hydroxy metabolite [3].

Why 8(R)-hydroxy-9(R)-HHC Cannot Be Substituted by Other HHC Metabolites or Epimers in Analytical and Metabolic Studies


The HHC metabolic profile is stereoselective and tissue-specific, with distinct analytes dominating different biological matrices [1]. For instance, while 11-nor-9(R)-carboxy-HHC is the primary blood biomarker, 8(R)-OH-9(R)-HHC is the most abundant urinary metabolite, excreted in quantities exceeding 60,000 ng within 6 hours post-administration [1]. Furthermore, the (9R) and (9S) epimers of HHC exhibit divergent receptor pharmacology and metabolic fates, precluding the use of a single generic standard [2]. Substituting 8(R)-hydroxy-9(R)-HHC with the parent HHC or the 11-hydroxy metabolite in analytical method development leads to inaccurate quantification, compromised matrix effect assessment, and false-negative forensic results due to differential cross-reactivity and ionization behavior [3].

Quantitative Differentiation of 8(R)-hydroxy-9(R)-HHC: Head-to-Head Comparative Data for Method Selection


Urinary Biomarker Superiority: 8(R)-OH-9(R)-HHC Exhibits 40-Fold Greater Excretion Than Its (9S) Epimer and 2-Fold Higher Than 11-OH Metabolite

Following a single smoked dose of a 50:50 mixture of (9R)-HHC and (9S)-HHC (25 mg total) in human volunteers, 8(R)-OH-9(R)-HHC was the most abundant metabolite in urine, with a total accumulated excretion of 60,599 ng over 6 hours [1]. In direct comparison, the (9S) epimer 8(S)-OH-9(S)-HHC was excreted at a negligible 1,512 ng, representing a ~40-fold difference [1]. Additionally, 8(R)-OH-9(R)-HHC accumulation was approximately double that of 11-OH-9(R)-HHC (exact total accumulation for 11-OH not provided in this study, but ranked as the second most excreted metabolite) and far exceeded the 11-nor-9-carboxy metabolites in urine [1].

Forensic Toxicology Cannabinoid Metabolism Urinalysis

Analytical Robustness: 8(R)-OH-9(R)-HHC Exhibits Higher but Manageable Matrix Effects in LC-MS/MS Compared to Carboxy Metabolites

In a validated LC-MS/MS method for quantifying HHC metabolites in blood, 8-OH-9R-HHC exhibited matrix effects exceeding 25% at both tested concentrations (low and high QC), in contrast to 9R-HHC-COOH, 9S-HHC-COOH, and 11-OH-9R-HHC, which all showed matrix effects <25% [1]. Despite the higher matrix effect, the method maintained good precision (inter- and intra-day precision <10%) and low bias (<6%) for 8-OH-9R-HHC, with a lower limit of quantification (LLOQ) established at 0.2 ng/mL [1].

Analytical Chemistry LC-MS/MS Method Development Forensic Science

Species-Dependent Metabolism: 8(R)-OH-9(R)-HHC is the Predominant Hydroxylated Metabolite in Hamsters, Contrasting with Mouse Preference for 8α-OH-HHC

In vitro metabolism studies using hepatic microsomes revealed striking species-specific regioselectivity in HHC hydroxylation [1]. Mouse hepatocytes preferentially produced 8α-hydroxy-HHC with an α/β ratio of approximately 49:5 (9.8:1), while hamster hepatocytes demonstrated the opposite selectivity, favoring 8β-hydroxy-HHC (equivalent to 8(R)-OH-9(R)-HHC) with a β/α ratio of 43:20 (2.15:1) [2]. This is in addition to the major C-11 hydroxylation pathway observed across most species [1].

Preclinical Pharmacokinetics Species Comparison Cannabinoid Metabolism

Rapid Systemic Appearance: 8(R)-OH-9(R)-HHC Achieves Peak Blood Concentration (Cmax = 14.9 ng/mL) Within 0.2 Hours, Faster Than 11-Carboxy Metabolite

Following smoked administration of a 25 mg HHC mixture (50:50 (9R):(9S)) in human volunteers, 8(R)-OH-9(R)-HHC exhibited a rapid onset, with a mean time to maximum concentration (Tmax) of 0.2 ± 1.6 hours [1]. Its mean Cmax was 14.9 ± 19.0 ng/mL, which is approximately 3.5-fold higher than that of 11-OH-9(R)-HHC (Cmax = 4.3 ± 3.3 ng/mL) and 5.6-fold higher than 9(S)-HHC parent (Cmax = 2.3 ± 1.3 ng/mL), though lower than the carboxy metabolite 11-COOH-9(R)-HHC (Cmax = 25.9 ± 20.3 ng/mL) [1]. The compound is rapidly eliminated, with a half-life of 1.5 hours [1].

Human Pharmacokinetics Smoked Administration Metabolite Kinetics

High-Impact Application Scenarios for 8(R)-hydroxy-9(R)-HHC Reference Standard


Confirmatory Urinalysis for Forensic HHC Consumption

Forensic toxicology laboratories should incorporate 8(R)-OH-9(R)-HHC as a primary urinary target in LC-MS/MS confirmation methods. As the most abundant urinary metabolite, it provides superior sensitivity and specificity compared to targeting the parent HHC epimers or the 11-hydroxy metabolite [1]. The compound's availability as a certified reference standard enables accurate quantification and meets evidentiary standards for court testimony.

LC-MS/MS Method Development and Validation for HHC Metabolites

Analytical chemists developing multi-analyte methods for HHC and its metabolites in biological fluids should use 8(R)-OH-9(R)-HHC reference material to assess and correct for matrix effects. As demonstrated, 8-OH-9R-HHC exhibits higher matrix effects than carboxy metabolites [2]; its inclusion in validation protocols ensures method robustness and accurate quantification across all relevant analytes.

Preclinical Pharmacokinetic Studies in Animal Models

Investigators conducting in vivo or in vitro studies of HHC metabolism in rodents must select species carefully. The stark difference in 8α- vs. 8β-hydroxylation between mouse and hamster [3] underscores the need for 8(R)-OH-9(R)-HHC as a reference standard to correctly identify and quantify the species-appropriate metabolite, preventing misidentification and ensuring translational relevance to human data.

Human Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Clinical pharmacologists studying the time course of HHC effects should measure 8(R)-OH-9(R)-HHC in blood to capture the rapid-onset metabolite profile. Its distinct Tmax and Cmax values relative to 11-OH and 11-COOH metabolites [1] provide a valuable secondary marker for modeling the relationship between HHC administration, metabolite formation, and psychoactive effect onset and duration.

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